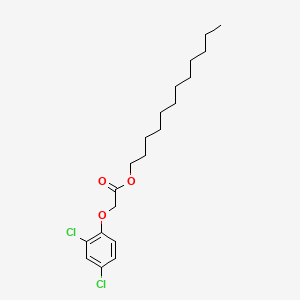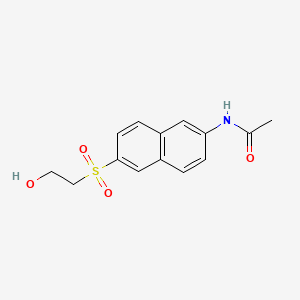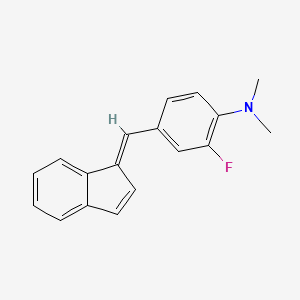
2-Fluoro-4-(1H-inden-1-ylidenemethyl)-N,N-dimethylaniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Fluoro-4-(1H-inden-1-ylidenemethyl)-N,N-dimethylaniline is an organic compound that belongs to the class of anilines. This compound is characterized by the presence of a fluorine atom at the second position, an indene group at the fourth position, and two methyl groups attached to the nitrogen atom. It is used in various scientific research applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-4-(1H-inden-1-ylidenemethyl)-N,N-dimethylaniline typically involves a multi-step process. One common method includes the reaction of 2-fluoroaniline with 1H-indene-1-carbaldehyde under specific conditions to form the desired product. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized to maximize efficiency and minimize waste. The reaction conditions, such as temperature, pressure, and catalyst concentration, are carefully monitored and controlled to ensure consistent quality of the final product.
化学反应分析
Types of Reactions
2-Fluoro-4-(1H-inden-1-ylidenemethyl)-N,N-dimethylaniline undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo nucleophilic or electrophilic substitution reactions, where the fluorine atom or other substituents are replaced by different groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines. Substitution reactions can result in a variety of derivatives depending on the substituent introduced.
科学研究应用
2-Fluoro-4-(1H-inden-1-ylidenemethyl)-N,N-dimethylaniline has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Researchers study its interactions with biological molecules to understand its potential effects on living organisms.
Medicine: It is investigated for its potential therapeutic properties, including its ability to interact with specific biological targets.
Industry: This compound is used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 2-Fluoro-4-(1H-inden-1-ylidenemethyl)-N,N-dimethylaniline involves its interaction with specific molecular targets. The fluorine atom and the indene group play crucial roles in its binding affinity and specificity. The compound can modulate various biochemical pathways, leading to its observed effects. Detailed studies are conducted to elucidate the exact molecular mechanisms and pathways involved.
相似化合物的比较
Similar Compounds
2-Fluoroaniline: Lacks the indene group and has different chemical properties.
4-(1H-Inden-1-ylidenemethyl)-N,N-dimethylaniline: Lacks the fluorine atom, resulting in different reactivity and applications.
N,N-Dimethylaniline: A simpler structure without the fluorine and indene groups.
Uniqueness
2-Fluoro-4-(1H-inden-1-ylidenemethyl)-N,N-dimethylaniline is unique due to the presence of both the fluorine atom and the indene group. These structural features contribute to its distinct chemical properties and reactivity, making it valuable for various scientific research applications.
属性
CAS 编号 |
28220-39-5 |
|---|---|
分子式 |
C18H16FN |
分子量 |
265.3 g/mol |
IUPAC 名称 |
2-fluoro-4-[(E)-inden-1-ylidenemethyl]-N,N-dimethylaniline |
InChI |
InChI=1S/C18H16FN/c1-20(2)18-10-7-13(12-17(18)19)11-15-9-8-14-5-3-4-6-16(14)15/h3-12H,1-2H3/b15-11+ |
InChI 键 |
YACXNWMNSRGMFV-RVDMUPIBSA-N |
手性 SMILES |
CN(C)C1=C(C=C(C=C1)/C=C/2\C=CC3=CC=CC=C32)F |
规范 SMILES |
CN(C)C1=C(C=C(C=C1)C=C2C=CC3=CC=CC=C32)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




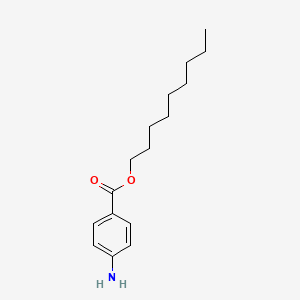
![1-[(2-Ethylhexyl)amino]-4-hydroxyanthraquinone](/img/structure/B12668910.png)

![2-Chloro-1-[(2,4-dichlorophenyl)methyl]-4-nitrobenzene](/img/structure/B12668916.png)
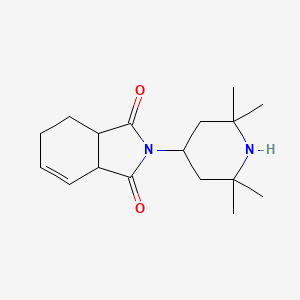
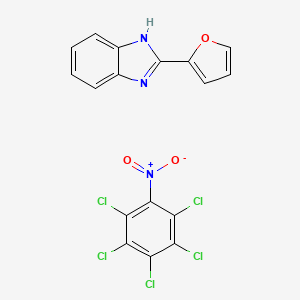
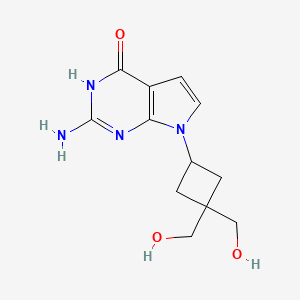
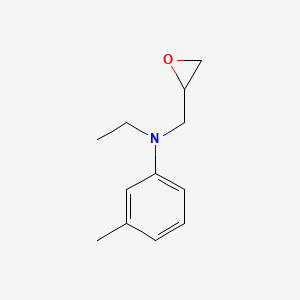
![2-[2-(Dimethylamino)isopropyl]-1,2-benzisothiazol-3(2H)-one](/img/structure/B12668965.png)
